

# Spectroscopic Characterization of Menthyl Acetate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Menthyl acetate*

CAS No.: 20777-36-0

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## Introduction

**Menthyl acetate**, a monoterpene ester, is a key component in the flavor and fragrance industries, prized for its characteristic minty and fruity aroma.[1][2] It is synthesized by the acetylation of menthol. The precise structural elucidation and purity assessment of **Menthyl acetate** are critical for quality control and regulatory compliance. This guide provides a detailed analysis of the spectroscopic data of **l-Menthyl acetate**, offering insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its comprehensive characterization.

## Molecular Structure of l-Menthyl Acetate

The structural formula of **l-Menthyl acetate**, with the IUPAC name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate, is foundational to interpreting its spectroscopic data.[3] The specific stereochemistry of the substituents on the cyclohexane ring dictates the nuanced spectral features observed.

Caption: Molecular Structure of **l-Menthyl Acetate** with Atom Numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For **Menthyl acetate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

## Experimental Protocol

A standard approach for NMR analysis involves dissolving a small sample of **Menthyl acetate** (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform ( $\text{CDCl}_3$ ). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances. A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its proton and carbon signals defined as 0.00 ppm. Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Menthyl acetate** displays a series of signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals confirms the number of protons in each environment, while the chemical shift ( $\delta$ ) and spin-spin coupling ( $J$ ) provide information about the electronic environment and neighboring protons, respectively.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.65	ddd	10.9, 10.9, 4.4
H-2	1.65	m	
H-3ax	1.05	m	
H-3eq	1.85	m	
H-4	1.45	m	
H-5	0.95	m	
H-6ax	1.35	m	
H-6eq	1.98	m	
H-7 (CH <sub>3</sub> )	0.90	d	6.5
H-8 (CH)	2.15	m	
H-9, H-10 (2 x CH <sub>3</sub> )	0.78, 0.88	d	7.0
Acetyl CH <sub>3</sub>	2.02	s	

Note: Data adapted from Ahmad et al. (2000). Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and spectrometer frequency.

#### In-depth Spectral Interpretation:

- **Downfield Region:** The most downfield proton signal (excluding the acetyl methyl) is H-1 at approximately 4.65 ppm. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom of the acetate group. The multiplicity of a doublet of doublets of doublets (ddd) arises from its coupling to the two protons on C-6 and the proton on C-2.
- **Upfield Region:** The signals for the methyl groups of the isopropyl moiety (H-9 and H-10) and the methyl group at C-7 appear in the upfield region (0.78-0.90 ppm) as doublets, due to coupling with their respective neighboring methine protons.

- **Acetyl Group:** The sharp singlet at 2.02 ppm, integrating to three protons, is characteristic of the methyl group of the acetate moiety. Its singlet nature is due to the absence of adjacent protons.
- **Cyclohexane Ring Protons:** The remaining protons on the cyclohexane ring appear as complex multiplets in the range of 0.95-2.15 ppm. Their overlapping nature often makes individual assignment challenging without advanced 2D NMR techniques.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbon Assignment	Chemical Shift (δ, ppm)
C-1	74.5
C-2	47.5
C-3	34.5
C-4	31.5
C-5	26.5
C-6	41.0
C-7 (CH <sub>3</sub> )	22.0
C-8 (CH)	23.5
C-9 (CH <sub>3</sub> )	16.5
C-10 (CH <sub>3</sub> )	21.0
C=O (Carbonyl)	170.5
Acetyl CH <sub>3</sub>	21.5

Note: Data adapted from Ahmad et al. (2000).

In-depth Spectral Interpretation:

- **Carbonyl Carbon:** The most downfield signal at 170.5 ppm is characteristic of the ester carbonyl carbon.
- **Oxygen-Bearing Carbon:** The C-1 carbon, directly attached to the ester oxygen, is found at 74.5 ppm, significantly downfield from the other  $sp^3$  hybridized carbons of the ring.
- **Alkyl Carbons:** The remaining carbons of the cyclohexane ring and the isopropyl and methyl substituents appear in the upfield region (16.5-47.5 ppm), which is typical for alkane-like carbons.

Caption: Workflow for the Spectroscopic Analysis of **Menthyl Acetate**.

## Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.

## Experimental Protocol

For a liquid sample like **Menthyl acetate**, the IR spectrum can be conveniently obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer can be used, which requires placing a small drop of the sample directly onto the ATR crystal.

## Data Summary

Absorption Band ( $cm^{-1}$ )	Functional Group Assignment	Intensity
~2955, 2870	C-H ( $sp^3$ ) stretching	Strong
~1738	C=O (ester) stretching	Strong, Sharp
~1455, 1370	C-H bending	Medium
~1240	C-O (ester) stretching	Strong
~1025	C-O (ester) stretching	Strong

Note: Data obtained from the NIST Chemistry WebBook.[4]

In-depth Spectral Interpretation:

- **Carbonyl Stretch:** The most prominent and diagnostic peak in the IR spectrum of **Menthyl acetate** is the strong, sharp absorption at approximately  $1738\text{ cm}^{-1}$ . This is a classic stretching frequency for the carbonyl group ( $\text{C}=\text{O}$ ) of an ester.
- **C-O Stretches:** The presence of the ester functional group is further confirmed by two strong C-O stretching bands around  $1240\text{ cm}^{-1}$  and  $1025\text{ cm}^{-1}$ .
- **C-H Stretches and Bends:** The strong absorptions just below  $3000\text{ cm}^{-1}$  (around  $2955$  and  $2870\text{ cm}^{-1}$ ) are characteristic of the C-H stretching vibrations of the  $\text{sp}^3$  hybridized carbons in the cyclohexane ring and the methyl/isopropyl groups. The medium intensity peaks around  $1455\text{ cm}^{-1}$  and  $1370\text{ cm}^{-1}$  correspond to C-H bending vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and aspects of its structure.

## Experimental Protocol

In a typical Electron Ionization (EI) mass spectrometer, a gaseous sample of **Menthyl acetate** is bombarded with a high-energy electron beam (usually  $70\text{ eV}$ ). This causes the molecule to lose an electron, forming a molecular ion ( $\text{M}^{+\bullet}$ ), which can then undergo fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

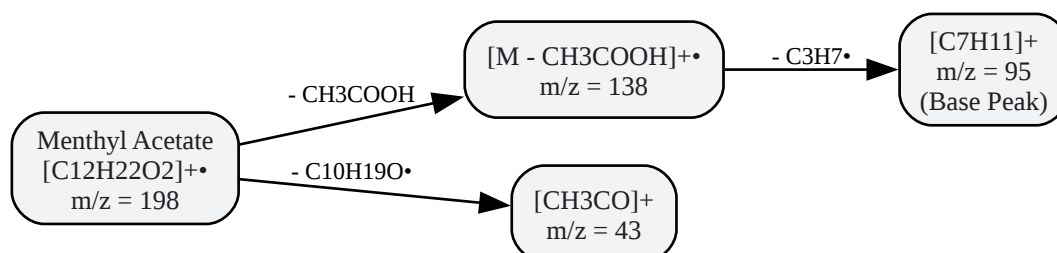
## Data Summary

m/z	Relative Intensity (%)	Proposed Fragment
198	5	$[\text{C}_{12}\text{H}_{22}\text{O}_2]^+\bullet$ (Molecular Ion)
156	20	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+\bullet$
138	60	$[\text{M} - \text{CH}_3\text{COOH}]^+\bullet$
123	35	$[\text{C}_9\text{H}_{15}]^+$
95	100	$[\text{C}_7\text{H}_{11}]^+$ (Base Peak)
81	60	$[\text{C}_6\text{H}_9]^+$
43	99	$[\text{CH}_3\text{CO}]^+$

Note: Data obtained from the NIST Chemistry WebBook.[5]

#### In-depth Spectral Interpretation:

- **Molecular Ion:** The peak at m/z 198 corresponds to the molecular ion ( $\text{M}^+\bullet$ ), confirming the molecular weight of **Menthyl acetate** (198.30 g/mol).[6]
- **Fragmentation Pattern:** A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. However, for **Menthyl acetate**, a significant fragmentation is the loss of a neutral molecule of acetic acid ( $\text{CH}_3\text{COOH}$ , 60 Da), leading to the fragment at m/z 138.
- **Base Peak:** The base peak (the most intense peak) is observed at m/z 95. This fragment likely arises from further rearrangements and fragmentation of the menthyl cation.
- **Acetyl Cation:** The very intense peak at m/z 43 is characteristic of the acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ), providing strong evidence for the acetate moiety.



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Caption: Major Fragmentation Pathways of **Menthyl Acetate** in EI-MS.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of **Menthyl acetate**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester functional group, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of **Menthyl acetate**, which is indispensable for researchers and professionals in the chemical and pharmaceutical industries.

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